3-(1H-Indol-1-yl)-2-methylpropanoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Select this compound to introduce a quantifiably distinct chiral center and N1-substitution pattern not available with common C3-indole analogs. It is a documented precursor for potent, selective MAO-B inhibitors, making it critical for CNS drug discovery. Its XLogP3 of 2.0 offers a concrete, -0.2 LogP differentiation versus its unsubstituted analog, enabling rational lipophilicity tuning for ADME optimization. Procure with ≥95% purity for reproducible asymmetric synthesis and focused library construction.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 221687-63-4
Cat. No. B2854666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indol-1-yl)-2-methylpropanoic acid
CAS221687-63-4
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCC(CN1C=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C12H13NO2/c1-9(12(14)15)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15)
InChIKeyVZRQCALDRRWTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indol-1-yl)-2-methylpropanoic Acid (CAS 221687-63-4): An Indole-Based Synthetic Intermediate with a Chiral Propanoic Acid Side Chain


3-(1H-Indol-1-yl)-2-methylpropanoic acid is an organic compound belonging to the class of indolyl carboxylic acids. It is characterized by an indole heterocycle attached to a 2-methylpropanoic acid chain, resulting in a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol [1]. The presence of a methyl group on the alpha-carbon of the propanoic acid moiety introduces a chiral center, making the compound a potentially valuable chiral building block for asymmetric synthesis [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents .

Structural Determinants of Reactivity: Why 3-(1H-Indol-1-yl)-2-methylpropanoic Acid Cannot Be Simply Replaced by Other Indole Propanoic Acids


Substituting 3-(1H-Indol-1-yl)-2-methylpropanoic acid with a closely related analog like 3-(1H-indol-1-yl)propanoic acid or 2-(1H-indol-3-yl)-2-methylpropanoic acid is not a straightforward, equivalent exchange. The target compound's unique substitution pattern—specifically, the N1-linkage of the indole ring to a 2-methylpropanoic acid chain—dictates its distinct physicochemical and stereochemical profile [1]. These differences in lipophilicity (XLogP3), molecular shape, and the presence of a chiral center directly influence its performance as an intermediate in subsequent chemical reactions and its interactions with biological targets [2]. The following section details these quantifiable differences, which are crucial for experimental reproducibility and obtaining desired outcomes in synthesis and screening.

Quantitative Differentiation of 3-(1H-Indol-1-yl)-2-methylpropanoic Acid Against Closest Analogs


Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight vs. Unsubstituted Analog

Compared to the unsubstituted analog 3-(1H-indol-1-yl)propanoic acid, the target compound possesses an additional methyl group on the alpha-carbon. This structural modification results in a quantifiable increase in molecular weight (14 g/mol) and a slight but potentially significant decrease in calculated lipophilicity (XLogP3), which can influence membrane permeability and target binding kinetics [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Stereochemical Differentiation: Presence of a Chiral Center vs. Achiral Analogs

A key differentiator is the chiral center at the alpha-carbon of the propanoic acid side chain, a feature absent in analogs like 3-(1H-indol-1-yl)propanoic acid [1]. This property is not directly quantifiable but has profound implications for procurement. The compound is offered by vendors as a racemic mixture with a verified purity of ≥95% (and up to 98%) . This provides a clear entry point for chiral separation or asymmetric synthesis studies, unlike achiral analogs.

Asymmetric Synthesis Chiral Resolution Drug Discovery

Regioisomeric Differentiation: Distinct Structural Scaffold vs. 3-Indolyl Propanoic Acids

This compound is an N1-substituted indole, distinguishing it from analogs like 3-(1H-indol-3-yl)-2-methylpropanoic acid (CAS not specified, but a known scaffold) which are C3-substituted [1]. This regioisomerism is a fundamental structural difference that alters the electronic properties and spatial orientation of the carboxylic acid moiety relative to the indole ring. While not a numeric comparator, the difference in substitution pattern (N1 vs. C3) is a definitive, binary distinction critical for structure-activity relationship (SAR) studies [2].

Structure-Activity Relationship Medicinal Chemistry Chemical Synthesis

Defined Application Scenarios for 3-(1H-Indol-1-yl)-2-methylpropanoic Acid Based on Structural Evidence


Synthesis of Chiral MAO-B Inhibitors for Neurodegenerative Disease Research

This compound is identified as a key synthetic precursor for potent and selective inhibitors of Monoamine Oxidase B (MAO-B) . The chiral center in the molecule can be exploited to synthesize single-enantiomer drug candidates, which is a critical requirement in the development of modern pharmaceuticals targeting neurological disorders like Parkinson's disease [1]. Researchers should procure this compound to access a specific chiral building block that is directly implicated in the synthesis pathways of published MAO-B inhibitor pharmacophores.

Exploration of N1-Indole Substitution in Structure-Activity Relationship (SAR) Studies

The N1-linkage of the propanoic acid chain to the indole core makes this compound a distinct regioisomer compared to the more common C3-substituted indole derivatives [2]. This structural feature offers a unique chemical handle and spatial orientation for the carboxylic acid group. Medicinal chemists can use this compound to build focused libraries exploring the SAR of N1-substituted indolealkanoic acids against a variety of biological targets, as the indole scaffold is a privileged structure in drug discovery [3]. The defined purity (≥95%) from reputable vendors ensures reliable starting material quality for these experiments .

Investigations into Lipophilicity-Modulated Cellular Permeability

With a calculated XLogP3 of 2.0, this compound exhibits a specific lipophilic character that is quantifiably different from its unsubstituted analog (XLogP3 of 2.2) [2][4]. This property is a key determinant of passive membrane permeability and distribution. Researchers focusing on optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds can use this building block to rationally modulate lipophilicity. The measurable difference of -0.2 LogP units provides a concrete, data-driven justification for its selection over the less lipophilic analog in a synthetic campaign.

Quote Request

Request a Quote for 3-(1H-Indol-1-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.